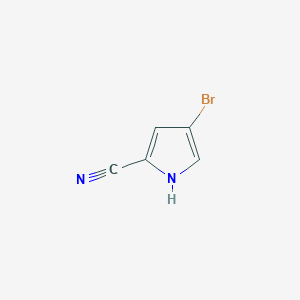![molecular formula C12H15Cl2FN2S B1442802 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride CAS No. 1311313-82-2](/img/structure/B1442802.png)
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride
説明
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride, also known as AFT-D, is a synthetic molecule with a wide range of applications in the field of biochemistry. AFT-D is a versatile, small molecule that has been used in numerous scientific studies to investigate the effects of its biochemical and physiological properties. AFT-D has been used in the fields of drug discovery, biochemical research, and biochemistry.
科学的研究の応用
Synthesis and Structural Characterization
The compound has been a subject of interest in the synthesis and structural characterization of various organic compounds. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and structurally characterized related thiazole derivatives, highlighting the compound's relevance in the development of new organic materials with potential applications in various fields (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Radioisotope Labeling and Analysis
The compound's derivatives have been used in the synthesis of radioisotope-labeled compounds, such as in the study by Yang et al. (2018). They synthesized carbon-14 labeled dufulin, demonstrating the compound's utility in radioisotope tracing techniques (Zheng-Min Yang et al., 2018).
Antibacterial Activity
Research has also explored its antibacterial applications. For example, Uwabagira, Sarojini, and Poojary (2018) reported on the in vitro antibacterial activity of a related compound against various bacterial strains, suggesting potential applications in developing new antibacterial agents (Nadine Uwabagira, B. Sarojini, & B. Poojary, 2018).
Multi-Stimuli Response and Security Ink Application
The compound has also been studied for its multi-stimuli response properties. Lu and Xia (2016) investigated novel V-shaped molecules derived from similar thiazoles for their potential use in security inks due to their reversible morphological changes under different stimuli (Xiao-lin Lu & M. Xia, 2016).
Corrosion Inhibition Studies
In the field of material science, Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives for corrosion inhibition of iron, demonstrating the compound's relevance in corrosion protection (S. Kaya et al., 2016).
Antifungal Activity
Pejchal, Pejchalová, and Růžičková (2015) synthesized novel fluorobenzo[d]thiazole amides showing promising antifungal activity, indicating the potential use of the compound in antifungal drug development (Vladimír Pejchal, M. Pejchalová, & Z. Růžičková, 2015).
Photo-Degradation Analysis
Wu, Hong, and Vogt (2007) investigated the photo-degradation of thiazole-containing compounds, shedding light on the stability and degradation pathways of these compounds, including derivatives of the compound (Lianming Wu, T. Y. Hong, & F. Vogt, 2007).
特性
IUPAC Name |
1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2S.2ClH/c1-7(14)11-8(2)15-12(16-11)9-5-3-4-6-10(9)13;;/h3-7H,14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPKBJZROWLAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442720.png)
![4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442722.png)
![4,7-Diazaspiro[2.5]octan-5-one hydrochloride](/img/structure/B1442725.png)
![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)
![[1-(3-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B1442731.png)
![4-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1442733.png)





![N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochloride](/img/structure/B1442742.png)